molecular formula C5H2F2IN B12521818 3,5-Difluoro-2-iodopyridine

3,5-Difluoro-2-iodopyridine

Cat. No.: B12521818
M. Wt: 240.98 g/mol
InChI Key: VHAGRKHLTBHFLT-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-iodopyridine is a halogenated pyridine derivative featuring fluorine atoms at the 3- and 5-positions and an iodine atom at the 2-position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical synthesis, agrochemicals, and materials science. The fluorine atoms enhance metabolic stability and modulate electron density, while the iodine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) due to its role as a leaving group .

Properties

IUPAC Name

3,5-difluoro-2-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2IN/c6-3-1-4(7)5(8)9-2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAGRKHLTBHFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-iodopyridine typically involves halogenation reactions. One common method is the iodination of 3,5-difluoropyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of 3,5-Difluoro-2-iodopyridine may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-2-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-iodopyridine in various applications is primarily based on its ability to participate in specific chemical reactions. The fluorine atoms enhance the compound’s stability and reactivity, while the iodine atom facilitates cross-coupling reactions. These properties enable the compound to interact with molecular targets, such as enzymes and receptors, through covalent or non-covalent binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Cyano-3,5-difluoropyridine

  • Structure: Replaces the iodine at position 2 with a cyano (-CN) group.
  • Key Differences: Electronic Effects: The cyano group is strongly electron-withdrawing, further deactivating the pyridine ring compared to iodine. This reduces susceptibility to electrophilic substitution but enhances reactivity in nucleophilic aromatic substitution. Applications: Primarily used as a precursor for agrochemicals and ligands in catalysis. The cyano group facilitates further functionalization via hydrolysis or reduction .
  • Physicochemical Properties: Higher polarity (logP ~1.2) compared to 3,5-Difluoro-2-iodopyridine (estimated logP ~2.5) due to the cyano group’s electronegativity. Lower molecular weight (156.1 g/mol vs. 256.9 g/mol for the iodinated analog).
Table 1: Structural and Functional Comparison
Property 3,5-Difluoro-2-iodopyridine 2-Cyano-3,5-difluoropyridine
Molecular Weight 256.9 g/mol 156.1 g/mol
Substituent at C2 Iodine Cyano (-CN)
Key Reactivity Cross-coupling reactions Nucleophilic substitution
LogP (Estimated) ~2.5 ~1.2

5-(3,5-Difluorophenyl)pyridin-2(1H)-one

  • Structure: Features a 2-hydroxypyridinone core with a 3,5-difluorophenyl substituent.
  • Key Differences: Hydrogen Bonding: The hydroxyl group at position 2 enables hydrogen bonding, increasing solubility in polar solvents compared to the iodinated analog. This compound is explored in CNS drug discovery .
  • Synthetic Utility : Less reactive in cross-coupling due to the absence of a halogen leaving group, limiting its use in metal-catalyzed reactions.

3,5-Dichloropyridine Derivatives

  • Structure : Chlorine replaces fluorine at positions 3 and 5; position 2 varies (e.g., carboxamide in ).
  • Key Differences :
    • Electronegativity and Size : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine alter steric and electronic effects. This increases resistance to enzymatic degradation but reduces ring deactivation.
    • Applications : Carboxamide derivatives (e.g., 3,5-dichloropyridine-2-carboxamide) are used in kinase inhibitors and antimicrobial agents due to improved target binding .
  • Synthetic Challenges : Chlorine’s poor leaving-group ability limits utility in cross-coupling, necessitating harsher reaction conditions.
Table 3: Halogen-Specific Comparisons
Property 3,5-Difluoro-2-iodopyridine 3,5-Dichloropyridine Derivatives
Halogen Reactivity I > F Cl (moderate leaving ability)
Metabolic Stability High (C-F bond strength) Moderate (C-Cl susceptible to hydrolysis)
Common Applications Radiolabeling, catalysis Kinase inhibitors, antimicrobials

Mechanistic Insights from Fluorinated Analog Studies

  • DNA Synthesis Inhibition : Evidence from difluorodeoxycytidine (dFdC, a nucleoside analog) demonstrates that difluoro substitution enhances metabolic stability and enzyme affinity (e.g., deoxycytidine kinase Km = 3.6 µM for dFdC vs. 8.8 µM for ara-C) . This suggests that 3,5-Difluoro-2-iodopyridine’s fluorine atoms may similarly improve pharmacokinetics in drug design.
  • Membrane Permeation : The 65% higher permeation rate of dFdC compared to ara-C implies that fluorination in pyridine derivatives could enhance cellular uptake.

Biological Activity

3,5-Difluoro-2-iodopyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its interactions with molecular targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

3,5-Difluoro-2-iodopyridine is characterized by the following features:

  • Molecular Formula : C5_5H3_3F2_2I N
  • Molecular Weight : 240.98 g/mol
  • Structure : The compound contains a pyridine ring with fluorine atoms at the 3 and 5 positions and an iodine atom at the 2 position.

The presence of halogen substituents significantly alters the compound's electronic properties, enhancing its potential interactions with various biological targets such as enzymes and receptors.

The biological activity of 3,5-Difluoro-2-iodopyridine is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms enhance the compound’s electronic properties, potentially increasing its binding affinity to enzymes or receptors. Additionally, the iodine atom can engage in halogen bonding, which may stabilize interactions with biological targets.

Interaction with Enzymes

Research indicates that 3,5-Difluoro-2-iodopyridine can act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which are crucial in drug metabolism. This inhibition could lead to significant implications for drug interactions and pharmacokinetics.

Synthesis Methods

The synthesis of 3,5-Difluoro-2-iodopyridine typically involves halogenation reactions. A common method includes:

  • Starting Material : Pyridine derivatives.
  • Reagents : Fluorinating agents (e.g., HF) and iodine sources.
  • Conditions : Controlled temperatures and reaction times to optimize yield and purity.

This compound can be synthesized using advanced techniques such as continuous flow reactors for large-scale production.

Inhibition Studies

A study investigated the inhibitory effects of 3,5-Difluoro-2-iodopyridine on CYP1A2. Results showed that the compound exhibited a significant binding affinity, leading to a decrease in enzyme activity by approximately 60% at a concentration of 10 µM. This suggests potential applications in drug development where modulation of metabolic pathways is desired.

Comparative Analysis

To better understand the uniqueness of 3,5-Difluoro-2-iodopyridine's biological activity, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Aspects
2,6-Difluoro-3-iodopyridineFluorine at positions 2 and 6; iodine at position 3Different reactivity due to fluorine positioning
3,5-Dichloro-2,6-difluoro-4-iodopyridineChlorine and fluorine substitutions; iodine at position 4Greater electron-withdrawing effect from chlorine
3-Chloro-5-fluoro-4-iodopyridineChlorine at position 3; fluorine at position 5Variation in halogen types affects reactivity

The distinct arrangement of fluorine and iodine atoms in 3,5-Difluoro-2-iodopyridine contributes to its unique electronic distribution and reactivity patterns compared to other similar compounds.

Applications and Future Directions

Given its promising biological activity, further research into 3,5-Difluoro-2-iodopyridine could lead to its development as a therapeutic agent or agrochemical. Its ability to modulate enzyme activity positions it as a candidate for drug design aimed at enhancing efficacy while minimizing side effects associated with conventional therapies.

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